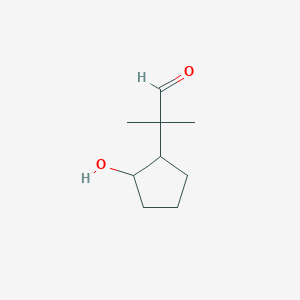

2-(2-Hydroxycyclopentyl)-2-methylpropanal

CAS No.:

Cat. No.: VC17733727

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 2-(2-hydroxycyclopentyl)-2-methylpropanal |

| Standard InChI | InChI=1S/C9H16O2/c1-9(2,6-10)7-4-3-5-8(7)11/h6-8,11H,3-5H2,1-2H3 |

| Standard InChI Key | RBVVUSUCCDRGBT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C=O)C1CCCC1O |

Introduction

Structural Characteristics and Molecular Identity

Core Structural Features

2-(2-Hydroxycyclopentyl)-2-methylpropanal combines a cyclopentane backbone with functional groups that confer distinct reactivity. The cyclopentyl ring provides rigidity and stereochemical complexity, while the hydroxyl group at the 2-position introduces polarity and hydrogen-bonding capability. The side chain—2-methylpropanal—features a branched aldehyde group, which is highly reactive in nucleophilic additions and condensations .

The molecular formula is inferred as C₉H₁₆O₂, derived from:

-

Cyclopentyl group (C₅H₉)

-

Hydroxyl group (OH)

-

2-Methylpropanal side chain (C₄H₇O).

This structure positions the compound at the intersection of cyclic and acyclic chemistry, enabling diverse reactivity patterns.

Stereochemical Considerations

The cyclopentyl ring’s chair-like conformations and the hydroxyl group’s axial/equatorial positioning may influence stereoselectivity in reactions. For example, hydrogen bonding between the hydroxyl and aldehyde groups could stabilize specific conformers, affecting reaction pathways .

Synthetic Pathways and Methodological Insights

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-methyl-2′-phenylpropionic acid derivatives (US20110009636A1) offers a potential blueprint . The methodology involves:

-

Substrate Preparation: A brominated precursor (e.g., 4-bromo phenethyl alcohol) reacts with methyltrimethylsilyl dimethylketene acetal.

-

Catalytic System: Pd₂(dba)₃ and t-Bu₃P facilitate carbon-carbon bond formation.

-

Workup: Acidic conditions hydrolyze intermediates to yield the final aldehyde .

Applied to 2-(2-hydroxycyclopentyl)-2-methylpropanal, this approach might involve cyclopentanol derivatives as starting materials, with modifications to introduce the aldehyde moiety.

Bromination-Alkylation Sequences

2-Bromo-2-methylpropanal (CAS 13206-46-7) serves as a key intermediate in alkylation reactions . A plausible route for the target compound could involve:

-

Bromination: Cyclopentanone undergoes α-bromination to form 2-bromocyclopentanone.

-

Grignard Reaction: Reaction with methylmagnesium bromide introduces the methyl group.

-

Oxidation: Selective oxidation of the resulting alcohol to the aldehyde .

This pathway highlights the versatility of halogenated intermediates in constructing complex aldehydes.

Physicochemical Properties and Stability

Boiling Point and Solubility

Based on analogs:

-

2-Bromo-2-methylpropanal: Boiling point ~113°C (estimated) .

-

2-Hydroxy-2-methylpropanal: Molecular weight 88.11 g/mol, hydrophilic due to hydroxyl and aldehyde groups .

For 2-(2-hydroxycyclopentyl)-2-methylpropanal:

-

Estimated Boiling Point: 180–200°C (higher due to cyclopentyl group).

-

Solubility: Moderate in polar solvents (e.g., DMF, ethanol) but limited in hydrocarbons.

Spectroscopic Signatures

-

¹H NMR: Expected signals include:

-

IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The patent US20110009636A1 demonstrates the utility of aldehydes in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) . Similarly, 2-(2-hydroxycyclopentyl)-2-methylpropanal could serve as a precursor for:

-

Cyclopentane-Containing Drugs: Analogous to prostaglandins or antiviral agents.

-

Chiral Auxiliaries: The hydroxyl group enables asymmetric synthesis of enantiomerically pure compounds .

Polymer Chemistry

Aldehydes are pivotal in producing resins and cross-linking agents. The cyclopentyl group may enhance thermal stability in polyurethane or epoxy systems .

Comparative Analysis with Structural Analogs

The target compound’s uniqueness lies in merging cyclopentane’s conformational rigidity with the aldehyde’s reactivity, enabling novel applications in catalysis and drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume